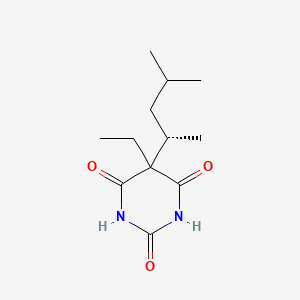
Diberal, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound can exhibit either convulsant or anticonvulsant properties depending on the enantiomer used . Unlike most barbiturates, which typically enhance the function of gamma-aminobutyric acid (GABA) as allosteric modulators and agonists, Diberal’s pharmacological profile varies significantly between its enantiomers .
Métodos De Preparación
The synthesis of Diberal involves the reaction of 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione with appropriate reagents under controlled conditions. The industrial production methods for Diberal are not extensively documented, but typically involve standard organic synthesis techniques used for barbiturates .
Análisis De Reacciones Químicas
Diberal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diberal has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of different enantiomers on chemical reactions.
Biology: It is used to study the effects of barbiturates on biological systems, particularly the central nervous system.
Medicine: It is used to study the pharmacological effects of barbiturates, particularly their convulsant and anticonvulsant properties.
Industry: It is used in the production of other barbiturates and related compounds.
Mecanismo De Acción
The mechanism of action of Diberal involves its interaction with the GABA receptor. The different pharmacological profiles between its enantiomers are thought to be due to differences in the formation of hydrogen bonds at the binding sites. The (+)-isomer of Diberal has convulsant action, while the (-)-isomer has anticonvulsant action. The (-)-isomer is slightly more potent than pentobarbital in its depressant properties .
Comparación Con Compuestos Similares
Diberal is unique among barbiturates due to its ability to exhibit both convulsant and anticonvulsant properties depending on the enantiomer used. Similar compounds include:
Pentobarbital: A barbiturate with primarily anticonvulsant properties.
Phenobarbital: Another barbiturate with anticonvulsant properties.
Secobarbital: A barbiturate with sedative and hypnotic properties.
Diberal’s unique pharmacological profile makes it a valuable compound for scientific research.
Propiedades
Número CAS |
24016-64-6 |
|---|---|
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
5-ethyl-5-[(2S)-4-methylpentan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)/t8-/m0/s1 |
Clave InChI |
KXHLANWWTKSOMW-QMMMGPOBSA-N |
SMILES isomérico |
CCC1(C(=O)NC(=O)NC1=O)[C@@H](C)CC(C)C |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
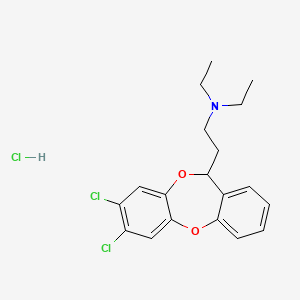
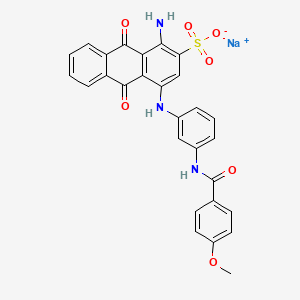
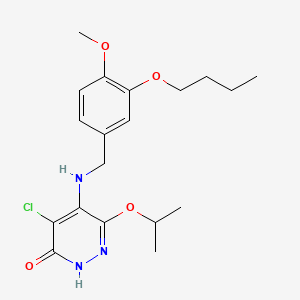

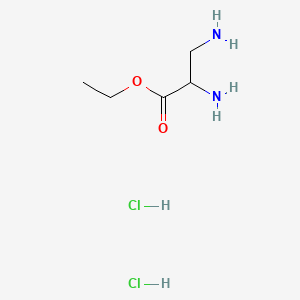
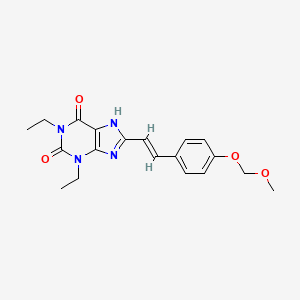
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
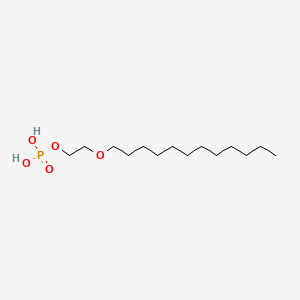
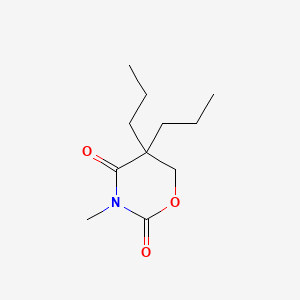
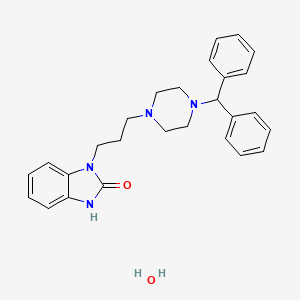
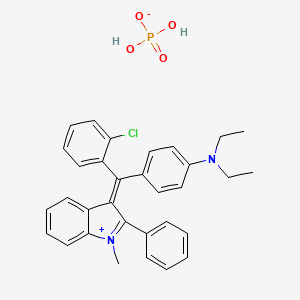
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
